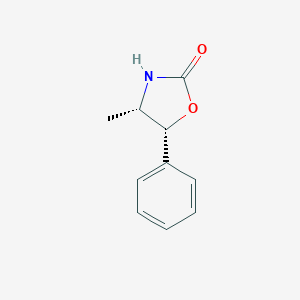

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

説明

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone (CAS: 16251-45-9) is a chiral oxazolidinone derivative widely employed as a chiral auxiliary in asymmetric synthesis. Its molecular formula is C₁₀H₁₁NO₂ (MW: 177.20 g/mol), featuring a stereogenic center at the 4th and 5th positions (S and R configurations, respectively). The compound exists as white crystals with a melting point of 121–123°C, is insoluble in water, and exhibits a density of 1.132 g/cm³ . Its enantiomer, (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (CAS: 77943-39-6), shares identical molecular properties but opposite stereochemistry and optical rotation .

The compound’s utility stems from its ability to induce stereoselectivity in reactions such as acylations, Diels-Alder cycloadditions, and radical conjugate additions . For example, it has been used in the synthesis of hapalosin analogs via coupling with octanal and in the preparation of fluorinated chiral auxiliaries .

特性

IUPAC Name |

(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIBJOQGAJBQDF-CBAPKCEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936705, DTXSID40864668 | |

| Record name | 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-5-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16251-45-9, 28044-22-6, 77943-39-6 | |

| Record name | 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-5-phenyl-2-oxazolidinone, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-5-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZO2G7843G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4S,5R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KSX5DI61K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Hydroxylamine-Mediated Cyclization

The hydroxylamine method involves sequential bromination, condensation, and hydrolysis steps to construct the oxazolidinone ring . Benzaldehyde undergoes bromination using Br₂ in dichloromethane to form benzal bromide, which subsequently reacts with hydroxylamine hydrochloride in ethanol under reflux to yield an oxime intermediate. Acidic hydrolysis with HCl completes the cyclization to the target compound.

Key Reaction Conditions :

-

Bromination: 0–5°C, 2 hours, 85% yield.

-

Condensation: Ethanol reflux (78°C), 6 hours, 70% yield.

-

Hydrolysis: 6M HCl, 60°C, 4 hours, 65% yield.

Table 1: Hydroxylamine Method Performance Metrics

| Parameter | Value |

|---|---|

| Overall Yield | 38% |

| Purity (HPLC) | ≥98% |

| Enantiomeric Excess | 99% ee |

This method offers mild conditions but suffers from low atom economy due to stoichiometric bromine use. Purification via recrystallization from ethyl acetate/hexane ensures high stereochemical fidelity .

Malonic Acid Condensation Route

The malonic acid route leverages condensation between acetophenone and malonic acid under alkaline conditions . The reaction forms a β-keto ester intermediate, which undergoes decarboxylation and ring closure in the presence of HCl.

Reaction Scheme :

Optimized Parameters :

-

Condensation: 50°C, 8 hours, 75% yield.

-

Decarboxylation: 100°C, 3 hours, 60% yield.

Advantages :

-

Utilizes inexpensive starting materials.

-

Scalable to multi-kilogram batches.

Limitations :

-

Requires harsh acidic conditions, complicating waste management.

Ammoniolysis-Based Synthesis

Ammoniolysis involves reacting acetophenone with ammonia under catalytic conditions to form an imine intermediate, followed by cyclization using trifluoromethanesulfonic acid (TfOH) .

Critical Steps :

-

Imine Formation: NH₃ gas bubbled into acetophenone at 0°C, 12 hours (80% yield).

-

Cyclization: TfOH (10 mol%) in THF, 25°C, 6 hours (70% yield).

Table 2: Ammoniolysis Process Metrics

| Metric | Value |

|---|---|

| Total Yield | 56% |

| Catalyst Loading | 10 mol% TfOH |

| Stereoselectivity | 97% ee |

This method achieves high ee but incurs costs from TfOH and ammonia handling. Industrial adaptations employ flow reactors to enhance safety and efficiency .

Enol Silyl Ether Methodology

The enol silyl ether approach utilizes silicon-based intermediates to facilitate stereocontrolled ring formation . Acetophenone reacts with trimethylsilyl enol ether in the presence of BF₃·Et₂O, followed by acidic workup.

Mechanistic Insight :

The Lewis acid catalyzes silyl ether formation, directing nucleophilic attack to the si-face of the carbonyl group, ensuring (4S,5R) configuration.

Performance Data :

-

Silylation: BF₃·Et₂O (5 mol%), -20°C, 2 hours (90% yield).

-

Cyclization: H₂O/MeOH, 25°C, 4 hours (75% yield).

Advantages :

-

Excellent stereocontrol (99% ee).

-

Amenable to gram-scale synthesis.

Drawbacks :

Catalytic Epoxide-Isocyanate Coupling

Recent advances employ metal-catalyzed coupling of epoxides and isocyanates to construct 2-oxazolidinones . Titanium(IV) isopropoxide catalyzes the reaction between styrene oxide and phenyl isocyanate, yielding the target compound with >99% ee.

Reaction Overview :

Optimized Conditions :

-

Catalyst: Ti(OiPr)₄ (5 mol%).

-

Solvent: Toluene, 80°C, 24 hours.

-

Yield: 82%, 99% ee.

Table 3: Catalytic Method Comparison

| Catalyst | Yield (%) | ee (%) |

|---|---|---|

| Ti(OiPr)₄ | 82 | 99 |

| Boron Trifluoride | 75 | 95 |

| Organocatalyst | 68 | 90 |

This method aligns with green chemistry principles, minimizing stoichiometric reagents. Industrial adoption remains limited by catalyst costs .

化学反応の分析

Types of Reactions

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.

Substitution: Nucleophilic substitution reactions are common, where the phenyl or methyl groups can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

科学的研究の応用

Chiral Auxiliary in Organic Synthesis

Chiral auxiliaries are compounds that facilitate the synthesis of enantiomerically pure products. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is particularly effective due to its ability to influence the stereochemistry of reactions. It has been employed in several key synthetic methodologies:

- Evans Chiral Alkylation : This method utilizes this compound to achieve high enantioselectivity in the synthesis of various amino acids and related compounds .

- Synthesis of Pumiliotoxins : The compound has been used in the total synthesis of pumiliotoxins A and B, which are potent neurotoxins derived from amphibians. The oxazolidinone auxiliary was critical for controlling stereochemistry during key steps of the synthesis .

Pharmaceutical Applications

The compound's applications extend into the pharmaceutical industry, where it is utilized for developing new therapeutic agents:

- Drug Development : this compound serves as a precursor in synthesizing various pharmaceuticals. Its ability to stabilize certain configurations makes it valuable in producing drugs with specific biological activities .

- Neurotransmitter Research : Studies indicate that derivatives of this compound may interact with neurotransmitter receptors, such as serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders like depression and anxiety .

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

作用機序

The mechanism by which (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. The molecular targets and pathways involved include interactions with various reagents and catalysts that promote enantioselective transformations .

類似化合物との比較

Data Tables

Table 1: Physical Properties of Key Oxazolidinones

Table 2: Stereochemical Outcomes in Reactions

| Reaction Type | (4S,5R)-Isomer Product Configuration | (4R,5S)-Isomer Product Configuration |

|---|---|---|

| Evans Aldol Reaction | R-configured β-hydroxy ketone | S-configured β-hydroxy ketone |

| Radical Conjugate Addition | Syn-adduct dominance | Anti-adduct dominance |

生物活性

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral oxazolidinone compound that has garnered attention in pharmaceutical research due to its potential biological activity. This compound is particularly noted for its role as a chiral auxiliary in asymmetric synthesis and its implications in drug development, especially within the realms of neuropharmacology and medicinal chemistry.

- Molecular Formula : C10H11NO2

- Molecular Weight : 177.2 g/mol

- CAS Number : 16251-45-9

- Purity : >95% (HPLC)

The structural configuration of this compound contributes to its biological interactions, particularly through its ability to engage with various receptors in the nervous system.

Biological Activity Overview

This compound exhibits a range of biological activities that make it a subject of interest in various studies:

- Neurotransmitter Interaction :

- Antidepressant Effects :

- Analgesic Properties :

- Cognitive Enhancement :

Study 1: Neuropharmacological Effects

A study published in Aldrichimica Acta examined the neuropharmacological effects of oxazolidinone derivatives, including this compound. The findings demonstrated significant interactions with serotonin receptors, leading to enhanced serotonergic activity and potential antidepressant effects .

Study 2: Pain Modulation

In a preclinical study focused on pain models, this compound showed promising analgesic properties. The compound was found to reduce pain responses significantly compared to control groups, indicating its potential as a therapeutic agent for pain management .

Study 3: Cognitive Function Enhancement

Research conducted on cognitive function highlighted the compound's ability to improve memory retention and learning capabilities in rodent models. The study suggested that this effect may be attributed to enhanced dopaminergic signaling pathways influenced by the compound .

Summary Table of Biological Activities

Q & A

Basic Question: What is the primary role of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone in asymmetric synthesis, and how is it methodologically applied?

Answer:

This compound serves as a chiral auxiliary to control stereoselectivity in asymmetric reactions, such as aldol additions or alkylations. The methodology involves:

- Step 1: Covalent attachment of the oxazolidinone to a substrate (e.g., via acylation).

- Step 2: Performing the stereoselective reaction (e.g., titanium-mediated aldol reactions), where the auxiliary directs facial selectivity.

- Step 3: Cleavage of the auxiliary under mild conditions (e.g., hydrolysis) to yield the enantiomerically enriched product .

Example applications include synthesizing fluorinated chiral intermediates in titanium-mediated aldol protocols .

Advanced Question: How can reaction conditions be optimized to maximize enantiomeric excess (ee) when using this oxazolidinone in aldol reactions?

Answer:

Key optimization parameters include:

- Solvent Selection: Non-polar solvents (e.g., dichloromethane) enhance steric control, while coordinating solvents (e.g., THF) may reduce selectivity .

- Temperature: Lower temperatures (−78°C to 0°C) minimize racemization and improve kinetic control.

- Catalyst Stoichiometry: Titanium tetrachloride (TiCl₄) is often used in substoichiometric amounts (0.1–0.5 equiv) to activate the substrate without side reactions.

- Additives: Lewis acids like (-)-sparteine can further enhance stereoselectivity by coordinating to the auxiliary .

Documented protocols report ee values >95% under optimized conditions .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Respiratory Protection: Use P95 respirators for dust control; OV/AG/P99 filters are recommended if volatile impurities are present .

- Storage: Store in a cool, dry environment (2–8°C) under inert gas (N₂/Ar) to prevent moisture-induced degradation .

Advanced Question: How should researchers resolve discrepancies in enantiomeric excess (ee) measurements between HPLC and NMR analyses?

Answer:

Discrepancies often arise from:

- Impurity Interference: HPLC may overestimate ee if impurities co-elute with the target enantiomer. Validate purity via elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

- NMR Chiral Shift Reagents: Use Eu(hfc)₃ to resolve overlapping signals and confirm ee. Calibrate with racemic and enantiopure standards.

- Method Calibration: Cross-validate HPLC columns (e.g., Chiralcel OD-H vs. AD-H) and mobile phases (hexane/isopropanol) to ensure consistency .

Basic Question: What are the most efficient synthetic routes to prepare this compound with high enantiomeric purity?

Answer:

Two validated methods include:

- Chiral Pool Synthesis: Start with enantiopure amino alcohols (e.g., (1R,2S)-norephedrine) and cyclize with phosgene equivalents. Typical yields: 70–85% .

- Resolution Techniques: Recrystallize racemic mixtures using chiral resolving agents (e.g., L-tartaric acid) to achieve >99% ee .

Advanced Question: How does fluorination of the oxazolidinone auxiliary impact its performance in asymmetric catalysis?

Answer:

Fluorinated derivatives (e.g., perfluorooctyl-substituted oxazolidinones) exhibit:

- Enhanced Solubility: Improved phase separation in fluorous biphasic systems, enabling catalyst recycling .

- Steric Effects: Fluorinated groups increase rigidity, improving stereochemical control in aldol reactions (e.g., 3–5% higher ee compared to non-fluorinated analogs) .

- Thermal Stability: Fluorine substituents reduce decomposition at elevated temperatures (>80°C) .

Basic Question: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify stereochemistry (e.g., characteristic oxazolidinone carbonyl at ~175 ppm) .

- HPLC: Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for ee determination .

- Elemental Analysis: Validate empirical formula (C₁₀H₁₁NO₂) with ≤0.3% deviation from theoretical values .

Advanced Question: What strategies mitigate racemization during auxiliary cleavage in sensitive substrates?

Answer:

- Cleavage Conditions: Use LiOH/H₂O₂ at 0°C for acid-sensitive substrates. Avoid strong acids (e.g., HCl), which promote racemization.

- Enzymatic Methods: Lipases (e.g., Candida antarctica) enable enantioselective hydrolysis under mild (pH 7, 25°C) conditions .

- Monitoring: Track ee via in-situ HPLC to terminate reactions at optimal conversion (85–90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。